molecular formula C20H32N4O3S B5529666 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B5529666
M. Wt: 408.6 g/mol
InChI Key: ONPIGRLESFTCJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, highlighting the innovative approaches to achieving desired molecular structures. For instance, the preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] derivatives via an N-sulfonyl Pictet–Spengler reaction shows a high-yielding method for producing variously substituted compounds, utilizing N-(2-nitrophenyl)sulfonyl as both an activating and protecting group (Liu et al., 2006).

Molecular Structure Analysis

The detailed molecular structure of compounds related to the one often reveals significant insights into their biological activity. Crystal and molecular structure studies provide a basis for understanding the conformational preferences and potential interaction sites of these molecules (Cunico et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex, involving multiple steps and requiring specific conditions for successful outcomes. The reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylseleno esters under Lewis acid promotion is an example, producing 1,2,3,4-tetrahydroisoquinoline-1-carboxylates in moderate to good yields (Silveira et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in biological systems and potential applications. Studies on crystal structures provide insight into the arrangement of molecules and the intermolecular forces at play, which are essential for designing molecules with desired properties.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are vital for predicting the behavior of these compounds in both synthetic processes and biological environments. For instance, the synthesis of O-substituted derivatives demonstrates the reactivity of these compounds towards electrophiles and their potential for further functionalization (Khalid et al., 2013).

properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3S/c1-22(2)28(26,27)24-13-5-9-19(16-24)20(25)21-11-6-12-23-14-10-17-7-3-4-8-18(17)15-23/h3-4,7-8,19H,5-6,9-16H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPIGRLESFTCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide

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